molecular formula C21H22N2O3S2 B2831530 5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide CAS No. 1251634-81-7

5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide

Cat. No. B2831530
CAS RN: 1251634-81-7
M. Wt: 414.54
InChI Key: LTKCQOUDTMHJRJ-UHFFFAOYSA-N
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Description

The compound “5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains several phenyl groups (which are aromatic rings), and an amide group (which is a carbonyl group (C=O) attached to a nitrogen atom) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the attachment of the various phenyl groups and the amide group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the oxazole ring and multiple phenyl and amide groups. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure of the compound .

Scientific Research Applications

Antitumor Properties

The compound exhibits promising antitumor activity due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits angiogenesis, making it a potential candidate for cancer therapy .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. The compound’s benzothiazine core may modulate inflammatory pathways, making it an interesting target for drug development. Researchers are exploring its anti-inflammatory effects in animal models and cell cultures .

Antimicrobial Activity

The compound’s sulfanyl group contributes to its antimicrobial properties. It has demonstrated activity against bacteria, fungi, and parasites. Investigations are ongoing to understand its mechanism of action and optimize its efficacy. Potential applications include treating drug-resistant infections .

Herbicidal and Insecticidal Properties

The compound’s structure resembles certain herbicides and insecticides. Researchers are evaluating its effects on plant growth and insect pests. It may offer an alternative to existing agrochemicals, promoting sustainable agriculture .

Neuroprotective Effects

The compound’s piperidine moiety suggests potential neuroprotective properties. Studies in animal models have explored its impact on neuronal health, synaptic plasticity, and neuroinflammation. Researchers aim to harness these effects for neurodegenerative disease management .

Drug Delivery Systems

Due to its unique structure, the compound could serve as a building block for novel drug delivery systems. Researchers are designing prodrugs and nanoparticles based on its core scaffold to enhance drug solubility, stability, and targeted delivery .

Other Applications

Beyond the mentioned fields, ongoing research explores additional applications, such as its role in enzyme inhibition, metal chelation, and photodynamic therapy. Its versatility makes it an exciting compound for further investigation .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on this compound, it’s not possible to provide details on its safety and hazards .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, its reactivity, or its potential uses. For example, if this compound has bioactive properties, it could be studied as a potential drug .

properties

IUPAC Name

[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-27-17-9-7-8-16(14-17)23-15-20(21(24)22-12-5-2-6-13-22)28(25,26)19-11-4-3-10-18(19)23/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKCQOUDTMHJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide

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